molecular formula C23H25N3O5S2 B2726233 (Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-79-3

(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2726233
CAS RN: 865246-79-3
M. Wt: 487.59
InChI Key: FESQAPJYGZJBIF-VHXPQNKSSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a benzoyl group, a thiazole ring, and a pyrrolidinylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as pyrrolidin-2-ones and 3-iodopyrroles can be synthesized via cascade reactions of N-substituted piperidines .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the pyrrolidinyl group could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the ethyl and methyl groups could potentially make the compound hydrophobic, while the presence of the sulfonyl group could potentially make it more polar .

Scientific Research Applications

Synthesis Techniques and Derivative Formation

  • A study focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions involving ethyl 2-(benzo[d]thiazol-2-yl)acetate. These reactions lead to various derivatives with potential for further chemical and pharmacological investigation (Mohamed, 2014).

Chemical Reactivity and Compound Development

  • Research into pyrrolo[2,1-b]thiazol-3-one derivatives revealed that ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates could react with substituted benzaldehydes to produce novel compounds. This work underscores the versatility of thiazolidine derivatives in synthesizing chemically diverse molecules (Tverdokhlebov et al., 2005).

Pharmacological Potential

  • The creation of GPIIb/IIIa integrin antagonists incorporating trisubstituted beta-amino acid derivatives and a substituted benzamidine structure illustrates the compound's role in developing new antithrombotic treatments. This research highlights the compound's utility in medicinal chemistry, particularly in the synthesis of molecules with significant therapeutic potential (Hayashi et al., 1998).

Anticancer and Antimicrobial Activities

  • Novel benzothiazole-containing derivatives were synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities. This study demonstrates the compound's relevance in discovering new agents with potential therapeutic applications (Bhoi et al., 2016).

properties

IUPAC Name

ethyl 2-[6-methyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-3-31-21(27)15-26-19-11-6-16(2)14-20(19)32-23(26)24-22(28)17-7-9-18(10-8-17)33(29,30)25-12-4-5-13-25/h6-11,14H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESQAPJYGZJBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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